Tricarbonyldichlororuthenium(II) dimer
Overview
Description
Mechanism of Action
Target of Action
Tricarbonyldichlororuthenium(II) dimer, also known as CORM-2, is primarily a pharmacological donor of carbon monoxide (CO) . The compound’s primary targets are the biochemical pathways that are affected by CO .
Mode of Action
CORM-2 releases CO, which then interacts with its targets . The CO released from CORM-2 prevents gastric mucosal oxidative damage induced by ischemia/reperfusion (I/R), improving gastric blood flow (GBF), and decreasing DNA oxidation and inflammatory response on a systemic level .
Biochemical Pathways
The CO released from CORM-2 affects several biochemical pathways. It enhances coagulation and attenuates vulnerability to fibrinolysis . It also regulates ion transport by gasotransmitters . Additionally, it has been used as a CO donor for reactive oxygen species mediated bacterial killing .
Pharmacokinetics
The compound’s solubility in dmso is known to be 30 mg/ml , which could potentially impact its bioavailability.
Result of Action
The CO released from CORM-2 has several molecular and cellular effects. It prevents gastric mucosal oxidative damage induced by I/R, improves GBF, and decreases DNA oxidation and inflammatory response on a systemic level . It also down-regulates MMP-1, MMP-3, MMP-10, MMP-13, and ADAMTS-5 in OA chondrocytes, inhibits cartilage degradation, and increases aggrecan synthesis and collagen II expression in chondrocytes .
Action Environment
The action, efficacy, and stability of CORM-2 can be influenced by environmental factors. For instance, the presence of an excess of free histidine or human serum albumin can completely abolish the strong CO-independent action of CORM-2 on Kv11.1 and Kv1.5 channels . Cysteine and methionine are further potential targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricarbonyldichlororuthenium(II) dimer can be synthesized by reacting ruthenium trichloride with carbon monoxide in the presence of a reducing agent. The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the dimer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the required pressure and temperature conditions. The product is then purified through crystallization or other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species by gaining electrons.
Substitution: The compound can participate in substitution reactions where ligands such as carbon monoxide or chloride ions are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or amines under controlled temperature and pressure conditions
Major Products:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New coordination compounds with different ligands
Scientific Research Applications
Tricarbonyldichlororuthenium(II) dimer has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbonylation reactions.
Biology: Acts as a carbon monoxide-releasing molecule, which is studied for its potential therapeutic effects in modulating biological processes.
Medicine: Investigated for its role in enhancing coagulation, modifying thrombus growth, and regulating ion transport by gasotransmitters.
Industry: Utilized in the synthesis of racemization catalysts and labeling secondary amines through deuteration reactions .
Comparison with Similar Compounds
Triruthenium dodecacarbonyl: Another ruthenium-based carbonyl complex used in catalysis.
Dichloro(mesitylene)ruthenium(II) dimer: A ruthenium complex with different ligands, used in similar catalytic applications.
Bis(cyclopentadienylruthenium dicarbonyl) dimer: A ruthenium complex with cyclopentadienyl ligands, used in organic synthesis
Uniqueness: Tricarbonyldichlororuthenium(II) dimer is unique due to its ability to release carbon monoxide, which has significant implications in both chemical and biological research. Its versatility in undergoing various chemical reactions and its applications in different fields make it a valuable compound for scientific studies .
Properties
IUPAC Name |
carbon monoxide;dichlororuthenium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CO.4ClH.2Ru/c6*1-2;;;;;;/h;;;;;;4*1H;;/q;;;;;;;;;;2*+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHHJVKGDCZCCL-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru]Cl.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4O6Ru2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449451 | |
Record name | Carbon monooxide--dichlororuthenium (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22594-69-0, 22941-53-3 | |
Record name | Hexacarbonyldi-μ-chlorodichlorodiruthenium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22594-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | stereoisomer of Hexacarbonyldi-μ-chlorodichlorodiruthenium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22941-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbon monooxide--dichlororuthenium (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbon monooxide - dichlororuthenium (3:1) [ | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does CORM-2 release Carbon Monoxide (CO)?
A: CORM-2 spontaneously releases CO in biological systems, although the exact mechanism and rate of release are still under investigation. []
Q2: What are the primary downstream effects of CO released from CORM-2?
A2: CO liberated from CORM-2 exerts a wide range of effects, including:
- Vasodilation: CO activates soluble guanylyl cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation. [, ]
- Anti-inflammatory Action: CORM-2 inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, potentially via suppression of the NF-κB pathway. [, , , , ]
- Anti-apoptotic Effects: CORM-2 reduces apoptosis in various cell types, including cardiomyocytes, potentially by modulating mitochondrial pathways. [, ]
- Modulation of Immune Responses: CORM-2 can influence the production of immunoglobulins and the cellular composition of bone marrow. []
Q3: Does CORM-2 interact directly with proteins beyond CO release?
A: Research suggests that the ruthenium-containing core of CORM-2 can interact with hydrophobic sites in proteins like hemoglobin, myoglobin, and heme-binding proteins, potentially influencing their function. [, ]
Q4: What is the molecular formula and weight of CORM-2?
A4: CORM-2 has the molecular formula Ru2Cl4(CO)6 and a molecular weight of 458.08 g/mol.
Q5: What spectroscopic data is available for CORM-2?
A: CORM-2 can be characterized by Infrared spectroscopy, which shows characteristic carbonyl stretching bands. [, ] Additionally, 1H-NMR spectroscopy can be used to investigate CORM-2 binding to amino acids and thiols. []
Q6: How does CORM-2 perform under various conditions?
A: CORM-2 is soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water. [] Its stability and CO release kinetics are influenced by factors such as temperature, pH, and the presence of reducing agents. []
Q7: What are the potential applications of CORM-2?
A7: Based on its biological activity, CORM-2 is being investigated for potential applications in various conditions, including:
- Sepsis: CORM-2 shows promise in attenuating sepsis-induced organ damage and improving survival rates in animal models. [, , , , ]
- Myocardial Infarction: CORM-2 exhibits cardioprotective effects against ischemia/reperfusion injury in isolated rat hearts. [, ]
- Acute Pancreatitis: CORM-2 reduces mortality and tissue damage in mouse models of acute pancreatitis. [, ]
- Diabetic Neuropathy: CORM-2 administration alleviates pain hypersensitivity in diabetic mice. []
A7: CORM-2 is primarily studied for its CO-releasing properties and not as a catalyst in chemical reactions.
Q8: How do structural modifications of CORM-2 affect its activity?
A: While the provided research doesn't directly investigate SAR, it highlights the role of the ruthenium core in interacting with hydrophobic sites. [, ] Further research on structural modifications could be crucial to optimize CO release kinetics, improve solubility, and target specific tissues.
Q9: How stable is CORM-2 under various conditions?
A: CORM-2 is relatively stable in solution but its CO release is accelerated by light and reducing agents. [] Formulation strategies like encapsulation in nanoparticles could be used to control CO release and improve stability. []
A9: Specific information regarding SHE regulations for CORM-2 is not provided in the research, but appropriate safety precautions and handling protocols are essential during research and development.
Q10: How is CORM-2 absorbed, distributed, metabolized, and excreted (ADME)?
A10: Detailed information on the ADME of CORM-2 is limited in the provided research. Further investigations are needed to understand its pharmacokinetic profile and optimize dosing strategies.
Q11: What cell-based assays have been used to study CORM-2?
A11: Researchers have used various cell-based assays to assess the effects of CORM-2, including:
- Cell Viability Assays: To evaluate the impact of CORM-2 on cell survival. []
- Flow Cytometry: To analyze cell apoptosis rates, P-selectin expression, and other cellular markers. [, , , , , ]
- ELISA: To quantify cytokine levels, α-granule contents, and other protein markers in cell culture supernatants. [, , , , , , ]
- Western Blotting: To examine the expression of various proteins, including signaling pathway components and tight junction proteins. [, , , , , , , , , , , , , ]
- Immunofluorescence Microscopy: To visualize the distribution of proteins and cellular structures. [, , ]
- Quantitative Real-time PCR (qRT-PCR): To measure gene expression levels in response to CORM-2 treatment. [, , , ]
Q12: What animal models have been used to study CORM-2?
A12: The provided research employs various animal models, including:
- Sepsis Models: Cecal ligation and puncture (CLP) in mice and rats. [, , , , ]
- Myocardial Infarction Models: Langendorff isolated rat hearts and CPR models in rats. [, ]
- Acute Pancreatitis Models: Caerulein-induced AP in mice. [, ]
- Diabetic Neuropathy Models: Streptozotocin (Stz)-induced diabetic mice. []
- Pulmonary Fibrosis Models: Paraquat-induced pulmonary fibrosis in aged mice. []
- Lung Cancer Models: Orthotopic lung cancer models in mice. []
- Stress Ulcer Models: Water immersion and restraint stress (WRS) in rats. [, ]
- Ethanol-Induced Gastric Damage Models: Ethanol administration in rats. []
Q13: Have any clinical trials been conducted with CORM-2?
A13: The provided research does not mention any clinical trials with CORM-2. Further research is needed to assess its safety and efficacy in humans.
Q14: What is the known safety profile of CORM-2?
A: While CORM-2 shows promise in preclinical studies, it is crucial to consider potential toxicities associated with the ruthenium core. Studies have shown that CORM-2 can induce cell lysis at higher concentrations and potentially interact with hydrophobic sites in proteins. [, ]
Q15: What are the potential strategies for targeted delivery of CORM-2?
A: The development of nanoparticles that encapsulate CORM-2 could enhance its delivery to specific tissues and control CO release kinetics. [] Additionally, further research on modifying the CORM-2 structure could improve its targeting capabilities.
Q16: What analytical methods are used to characterize and quantify CORM-2?
A16: Several analytical techniques are employed in the research, including:
- Gas Chromatography: To measure CO content in tissues and carboxyhemoglobin (COHb) levels in blood. [, , ]
- Thrombelastography: To assess coagulation kinetics and fibrinolytic vulnerability. [, , ]
- Clark Oxygen Electrode: To evaluate mitochondrial respiration. []
- ELISA: To quantify protein levels in various samples. [, , , , , , , , , ]
Q17: How does the solubility of CORM-2 influence its bioavailability?
A: CORM-2 has limited solubility in water, which could impact its bioavailability and efficacy. [, ] Formulation strategies aimed at improving its solubility are essential for its clinical translation.
A: The research highlights the importance of using appropriate controls, such as inactive CORM-2 (iCORM-2), to ensure the validity of experimental results. [, , , , , , , , , , , , ] Maintaining stringent quality control measures throughout development, manufacturing, and distribution is vital for consistent safety and efficacy of CORM-2.
Q18: Does CORM-2 induce any immune responses?
A: The research indicates that CORM-2 can modulate immune responses, including influencing immunoglobulin production and bone marrow cell populations. [] Further investigations are needed to fully understand its immunomodulatory effects and assess potential immunogenicity.
A18: Information on CORM-2 interactions with drug transporters is not provided in the research. Evaluating these interactions is essential to understand its absorption, distribution, and elimination.
A18: The research does not address CORM-2's potential to induce or inhibit drug-metabolizing enzymes. Investigating these interactions is crucial for understanding potential drug-drug interactions and optimizing dosing strategies.
Q19: Is CORM-2 biocompatible?
A: While CORM-2 exhibits promising biological activities, its biocompatibility requires careful evaluation. Concerns exist regarding potential toxicity from the ruthenium core, especially at higher concentrations. [, ]
Q20: Is CORM-2 biodegradable?
A20: Information about the biodegradability of CORM-2 is not provided in the research. Understanding its degradation pathway and potential metabolites is essential for assessing its safety and environmental impact.
Q21: Are there any alternative CO-releasing molecules (CORMs)?
A21: Yes, various CORMs are being developed with different core structures and CO release profiles, aiming to optimize efficacy and minimize potential toxicity.
A21: The research does not discuss specific strategies for recycling or waste management of CORM-2. Considering the presence of ruthenium, responsible disposal methods and potential recycling strategies are essential to minimize environmental impact.
A21: The research utilizes standard laboratory equipment and techniques, including cell culture facilities, animal models, and various analytical instruments, highlighting the need for well-equipped research infrastructure to advance CORM-2 research.
Q22: When was CORM-2 first developed and what are the major milestones in its research?
A: CORM-2 was one of the first widely used and commercially available CORMs. [] Major milestones in its research include the discovery of its wide range of biological activities, including vasodilation, anti-inflammatory effects, and anti-apoptotic properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.